3-(4-Octylphenethyl)-fingolimod belongs to the class of sphingosine analogs and is categorized as a synthetic organic compound. It is classified under the broader category of immunomodulatory agents due to its action on sphingosine 1-phosphate receptors.
The synthesis of 3-(4-Octylphenethyl)-fingolimod involves several key steps, often utilizing methods such as asymmetric synthesis and nucleophilic substitution. The process typically starts with the formation of a chiral center through alkylation techniques and proceeds through various intermediates.
The synthesis can be summarized in several steps:
The synthesis may require specific conditions such as temperature control (e.g., reflux conditions) and careful monitoring of reaction times to ensure high yields and purity.
3-(4-Octylphenethyl)-fingolimod has a complex molecular structure characterized by:
The compound features:
3-(4-Octylphenethyl)-fingolimod can undergo various chemical reactions:
Reactions typically require catalysts (e.g., palladium for coupling reactions) and may involve solvents like tetrahydrofuran or dichloromethane under controlled temperatures.
The mechanism by which 3-(4-Octylphenethyl)-fingolimod exerts its effects is largely attributed to its modulation of sphingosine 1-phosphate receptors. Upon administration, it is phosphorylated to its active form, which then binds to these receptors on lymphocytes:
Studies have shown that modifications in the side chain can enhance receptor selectivity and potency, affecting therapeutic outcomes in clinical settings.
3-(4-Octylphenethyl)-fingolimod exhibits several notable physical and chemical properties:
Characterization often employs techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) for purity assessment and structural confirmation.
The primary application of 3-(4-Octylphenethyl)-fingolimod lies in pharmacology as a potential treatment for autoimmune diseases, particularly multiple sclerosis. Its ability to modulate immune responses makes it a candidate for further research into other inflammatory conditions:
Research is likely to focus on optimizing the pharmacokinetic profiles of derivatives like 3-(4-Octylphenethyl)-fingolimod to improve therapeutic outcomes while minimizing adverse effects.
3-(4-Octylphenethyl)-fingolimod is a synthetic structural analog of the immunomodulatory drug fingolimod (FTY720, Gilenya®), specifically modified through the addition of an octylphenethyl extension. Its systematic chemical name is 2-(2-(4-Octylphenethyl)-4-octylphenethyl)-2-aminopropane-1,3-diol, reflecting its symmetric bisphenethylamine core linked to dual octylphenyl groups [1] [3]. The compound has the molecular formula C₃₅H₅₇NO₂ and a molecular weight of 523.83 g/mol (base form) or 560.29 g/mol for its hydrochloride salt (C₃₅H₅₇NO₂·HCl) [1] [3]. It carries the CAS Registry Number 851039-24-2 for the base compound and is cataloged under identifiers such as TRC-O293700 (hydrochloride salt) and ALL-FIN-PH3 in chemical databases [1] [3].
Structurally, 3-(4-Octylphenethyl)-fingolimod retains fingolimod’s core 2-amino-1,3-propanediol moiety but incorporates two 4-octylphenethyl chains instead of the single 4-octylphenyl group in the parent drug. This modification significantly enhances its lipophilicity, evidenced by its solubility primarily in organic solvents like methanol (MeOH) and dimethyl sulfoxide (DMSO) rather than aqueous buffers [1] [9]. The compound’s extended alkyl chains facilitate integration into lipid bilayers, influencing its interactions with membrane-bound targets like sphingosine 1-phosphate receptors (S1PRs). Analytical characterization includes high-performance liquid chromatography (HPLC) purity (>95%), nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), mass spectrometry (MS), infrared spectroscopy (IR), and thermogravimetric analysis (TGA) data, confirming its structural integrity and stability [1] [3].
Table 1: Chemical and Physical Properties of 3-(4-Octylphenethyl)-Fingolimod
Property | Specification |
---|---|
Chemical Name | 2-(2-(4-Octylphenethyl)-4-octylphenethyl)-2-aminopropane-1,3-diol |
Molecular Formula (Base) | C₃₅H₅₇NO₂ |
Molecular Weight (Base) | 523.83 g/mol |
Molecular Formula (HCl salt) | C₃₅H₅₇NO₂·HCl |
Molecular Weight (HCl salt) | 560.29 g/mol |
CAS Number (Base) | 851039-24-2 |
Purity | ≥95% (HPLC) |
Solubility | Methanol, DMSO |
Storage Conditions | 2–8°C |
The development of 3-(4-Octylphenethyl)-fingolimod originated from efforts to optimize fingolimod, which was itself derived from the fungal metabolite myriocin (ISP-1). Myriocin, isolated from Isaria sinclairii, exhibited potent immunosuppressive activity but high toxicity [2] [4]. Structural simplification by Tetsuro Fujita’s team at Yoshitomi Pharmaceuticals in the 1990s yielded fingolimod, a safer analog retaining immunosuppressive properties [5] [4]. Further exploration of fingolimod’s structure-activity relationships (SAR) focused on modifying its phenylalkyl side chain to enhance receptor affinity or alter pharmacokinetics.
3-(4-Octylphenethyl)-fingolimod emerged as part of a systematic effort to create "bivalent" fingolimod analogs. By incorporating dual 4-octylphenethyl groups, researchers aimed to probe the spatial requirements for S1P receptor engagement and dimerization [1] [8]. It is classified specifically as an "ortho-octylphenethyl impurity" or process-related impurity of fingolimod synthesis, reflecting its potential formation during pharmaceutical manufacturing [1] [3]. This analog belongs to a broader family of fingolimod derivatives, including:
The synthesis of 3-(4-Octylphenethyl)-fingolimod involves alkylation of the fingolimod core with 4-octylphenethyl halides, followed by purification via chromatography. Its status as a high-purity reference material (e.g., TRC-O293700) underscores its utility in quality control for fingolimod production and in metabolic studies tracking complex impurity profiles [1] [3]. Patent landscapes reveal its inclusion in claims covering fingolimod analogs, though its therapeutic development was eclipsed by more selective S1P modulators like siponimod [5] [8].
3-(4-Octylphenethyl)-fingolimod serves as a critical pharmacological tool for dissecting the nuanced mechanisms of S1P receptor modulation. Like fingolimod, it is phosphorylated in vivo by sphingosine kinase 2 (SPHK2) to its active phosphate ester, which engages S1P receptors (S1PRs) [5] [8]. However, its bivalent structure confers distinct properties:
Table 2: Functional Comparison of Fingolimod and 3-(4-Octylphenethyl)-Fingolimod in S1P Research
Property | Fingolimod | 3-(4-Octylphenethyl)-Fingolimod |
---|---|---|
Primary Target | S1P₁ (via phosphate ester) | S1P₁/S1P₃ (enhanced lipophilic engagement) |
Receptor Fate | Internalization & degradation | Internalization (degradation kinetics slowed) |
Key Research Use | Lymphocyte sequestration | Probing receptor dimerization/aggregation |
CNS Penetrance | Moderate (logP ~4.1) | High (logP >7 due to alkyl chains) |
Metabolic Stability | CYP4F2-dependent oxidation | Reduced oxidation (steric hindrance) |
In neuroscience research, this analog has been instrumental in isolating direct central nervous system effects from peripheral immunomodulation. Its high lipophilicity facilitates blood-brain barrier penetration, allowing studies in models like:
Beyond S1P receptors, this analog inhibits ceramide synthase (CerS) and cytosolic phospholipase A2α (cPLA2α), altering sphingolipid/ceramide balances in neurons. It also modulates TRPM7 ion channels and histone deacetylases (HDACs), implicating it in epigenetic regulation and ion homeostasis in neurodegenerative models [8] [9]. These multifaceted actions underscore its value in deconvoluting the complex pharmacology of sphingolipid-based therapeutics.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2